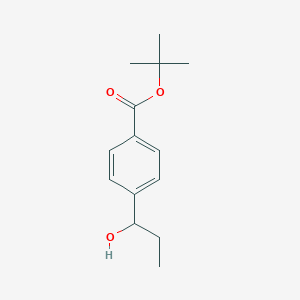

tert-Butyl 4-(1-hydroxypropyl)benzoate

概述

描述

Tert-butyl 4-(1-hydroxypropyl)benzoate, also known as octocrylene, is a sunscreen agent that is commonly used in the formulation of sunscreens and other personal care products. It is a colorless, odorless, and oily liquid that is soluble in organic solvents. Octocrylene is a highly effective UVB absorber and is used in sunscreens to protect the skin from harmful UV radiation.

作用机制

Octocrylene works by absorbing UV radiation and converting it into heat energy. It is a broad-spectrum UVB absorber and also has some UVA-absorbing properties. Octocrylene is also a photostabilizer and helps to prevent the degradation of other sunscreen agents when exposed to UV radiation.

生化和生理效应

Octocrylene has been shown to have low toxicity and is generally considered safe for use in personal care products. It is not known to have any significant biochemical or physiological effects on the body.

实验室实验的优点和局限性

Octocrylene is a highly effective sunscreen agent and is widely used in personal care products. Its low potential for skin irritation and photostabilizing properties make it an ideal ingredient for use in sunscreens. However, tert-Butyl 4-(1-hydroxypropyl)benzoate can be difficult to work with in the laboratory due to its oily nature and low solubility in water.

未来方向

There are several areas of future research that could be explored with tert-Butyl 4-(1-hydroxypropyl)benzoate. One area of interest is the development of new formulations that incorporate tert-Butyl 4-(1-hydroxypropyl)benzoate with other sunscreen agents to enhance their efficacy. Another area of research could focus on the photostabilizing properties of tert-Butyl 4-(1-hydroxypropyl)benzoate and its potential use in other applications, such as in the preservation of food and pharmaceuticals. Additionally, further studies could be conducted to evaluate the long-term safety and efficacy of tert-Butyl 4-(1-hydroxypropyl)benzoate in personal care products.

科学研究应用

Octocrylene has been extensively studied for its use in sunscreens and other personal care products. It has been shown to be highly effective in protecting the skin from UV radiation and has a low potential for skin irritation. Octocrylene is also used in combination with other sunscreen agents to enhance their efficacy.

属性

CAS 编号 |

149324-85-6 |

|---|---|

产品名称 |

tert-Butyl 4-(1-hydroxypropyl)benzoate |

分子式 |

C14H20O3 |

分子量 |

236.31 g/mol |

IUPAC 名称 |

tert-butyl 4-(1-hydroxypropyl)benzoate |

InChI |

InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |

InChI 键 |

OQQYLOJNHKXRRZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

规范 SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

同义词 |

Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)

![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)